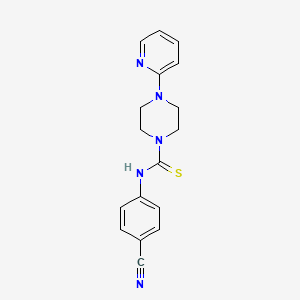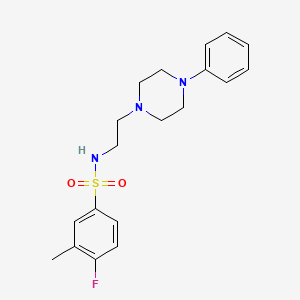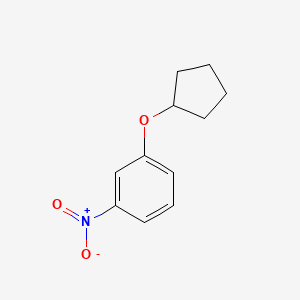
4-(((4-(2-Pyridyl)piperazinyl)thioxomethyl)amino)benzenecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((4-(2-Pyridyl)piperazinyl)thioxomethyl)amino)benzenecarbonitrile is a complex organic compound with the molecular formula C₁₇H₁₇N₅S. It is a research chemical primarily used in pharmaceutical testing and scientific research. The compound features a piperazine ring, a pyridine moiety, and a thioxomethyl group, making it a versatile molecule for various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-(2-Pyridyl)piperazinyl)thioxomethyl)amino)benzenecarbonitrile involves multiple steps, typically starting with the preparation of the piperazine derivative. . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and safety enhancements.
化学反応の分析
Types of Reactions
4-(((4-(2-Pyridyl)piperazinyl)thioxomethyl)amino)benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyridine moieties can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
4-(((4-(2-Pyridyl)piperazinyl)thioxomethyl)amino)benzenecarbonitrile has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(((4-(2-Pyridyl)piperazinyl)thioxomethyl)amino)benzenecarbonitrile involves its interaction with specific molecular targets. The compound’s piperazine and pyridine moieties allow it to bind to various receptors and enzymes, potentially modulating their activity. The thioxomethyl group may also play a role in its biological activity by influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-(2-Pyridyl)piperazine: A simpler analog lacking the thioxomethyl and benzenecarbonitrile groups.
N-(4-Cyanophenyl)piperazine: Similar structure but without the pyridine moiety.
4-(Thioxomethyl)piperazine: Contains the thioxomethyl group but lacks the pyridine and benzenecarbonitrile components.
Uniqueness
4-(((4-(2-Pyridyl)piperazinyl)thioxomethyl)amino)benzenecarbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
N-(4-cyanophenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c18-13-14-4-6-15(7-5-14)20-17(23)22-11-9-21(10-12-22)16-3-1-2-8-19-16/h1-8H,9-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVPSHZWHRALFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-cyclopentyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide](/img/structure/B2685466.png)



![(7-Nitro-benzo[1,2,5]oxadiazol-4-yl)-m-tolyl-amine](/img/structure/B2685472.png)
![N-(2,5-difluorophenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2685473.png)
![N-[(5-methylfuran-2-yl)methyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2685474.png)
![2-{[4-(prop-2-en-1-yl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile](/img/structure/B2685477.png)


![1-(3-methoxypropyl)-9-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2685482.png)
![ethyl 4-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2685485.png)
![3'-Methoxy-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B2685486.png)

